N-ethyl-2-{2-[(2-furyl-N-methylcarbonylamino)methyl]benzimidazolyl}-N-phenylac etamide
CAS No.: 919977-89-2
Cat. No.: VC21387973
Molecular Formula: C24H24N4O3
Molecular Weight: 416.5g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 919977-89-2 |
|---|---|
| Molecular Formula | C24H24N4O3 |
| Molecular Weight | 416.5g/mol |
| IUPAC Name | N-[[1-[2-(N-ethylanilino)-2-oxoethyl]benzimidazol-2-yl]methyl]-N-methylfuran-2-carboxamide |
| Standard InChI | InChI=1S/C24H24N4O3/c1-3-27(18-10-5-4-6-11-18)23(29)17-28-20-13-8-7-12-19(20)25-22(28)16-26(2)24(30)21-14-9-15-31-21/h4-15H,3,16-17H2,1-2H3 |
| Standard InChI Key | JQXFZGCIELKGQF-UHFFFAOYSA-N |
| SMILES | CCN(C1=CC=CC=C1)C(=O)CN2C3=CC=CC=C3N=C2CN(C)C(=O)C4=CC=CO4 |
| Canonical SMILES | CCN(C1=CC=CC=C1)C(=O)CN2C3=CC=CC=C3N=C2CN(C)C(=O)C4=CC=CO4 |
Introduction
N-ethyl-2-{2-[(2-furyl-N-methylcarbonylamino)methyl]benzimidazolyl}-N-phenylacetamide is a complex organic compound belonging to the class of substituted benzimidazole derivatives. This compound is notable for its potential biological activities, particularly as an inhibitor in various therapeutic applications. The structural complexity arises from the incorporation of a benzimidazole moiety, a phenylacetamide group, and a furan ring, which may contribute to its pharmacological properties.
Chemical Formula and Molecular Weight
-
Chemical Formula: Not explicitly provided in the search results, but it can be inferred from its structural components.
-
Molecular Weight: Approximately 354.42 g/mol.
Functional Groups
-
Amides: Present in the form of N-ethyl and N-phenylacetamide groups.
-
Furan Derivatives: Incorporated as part of the 2-furyl-N-methylcarbonylamino moiety.
-
Benzimidazole Derivatives: The core structure of the compound.
Synthesis
The synthesis typically involves multiple steps, including the formation of the benzimidazole core and subsequent modifications to introduce the furan and acetamide groups. These methods can vary slightly based on the specific synthetic route chosen.
Potential Applications
N-ethyl-2-{2-[(2-furyl-N-methylcarbonylamino)methyl]benzimidazolyl}-N-phenylacetamide has potential applications in:
-
Antitubercular Agents: Due to its structural similarity to compounds known for their antimicrobial properties.
-
Enzyme Inhibitors: By interacting with specific biological targets, such as enzymes involved in disease processes.
Mechanism of Action
The mechanism of action for this compound is likely related to its ability to interact with specific biological targets, such as enzymes or receptors involved in disease processes. Compounds with similar structures may act as inhibitors by binding to active sites on target proteins, thereby disrupting their function. This interaction can lead to therapeutic effects such as antimicrobial activity or modulation of metabolic pathways.
Analytical Techniques
Structural elucidation and purity confirmation of N-ethyl-2-{2-[(2-furyl-N-methylcarbonylamino)methyl]benzimidazolyl}-N-phenylacetamide are typically performed using:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Mass Spectrometry (MS)
-
Differential Scanning Calorimetry (DSC)
-
Thermogravimetric Analysis (TGA) for thermal stability assessment.
Comparison with Other Compounds
While specific data on N-ethyl-2-{2-[(2-furyl-N-methylcarbonylamino)methyl]benzimidazolyl}-N-phenylacetamide is limited, compounds with similar structures, such as benzimidazole derivatives, have shown diverse biological activities. For instance, some benzimidazoles are known for their anti-inflammatory, analgesic, and anticancer properties.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume